4-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO4S/c1-15-13-18(21)7-8-19(15)27(24,25)22-14-20(23,16-5-3-2-4-6-16)17-9-11-26-12-10-17/h2-8,13,17,22-23H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECVLSCIOGJDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2-methylbenzenesulfonamide (CAS: 2034258-18-7) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 377.48 g/mol. Its structure features a fluorinated aromatic ring, a sulfonamide group, and a tetrahydropyran moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24FNO3S |
| Molecular Weight | 377.48 g/mol |
| CAS Number | 2034258-18-7 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Properties
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer activity. In particular, This compound has been evaluated for its potential to inhibit cancer cell proliferation.
- Mechanism of Action : The compound is believed to act through the inhibition of specific kinases involved in cancer cell signaling pathways. For instance, it may inhibit the activity of receptor tyrosine kinases (RTKs), which are crucial for tumor growth and metastasis.
- In Vitro Studies : In vitro assays demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
- Case Study : A recent publication highlighted its efficacy against estrogen receptor-positive breast cancer cells, suggesting that it may modulate estrogen receptor activity, thereby inhibiting tumor growth .
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits antibacterial activity against Gram-positive bacteria.
- Mechanism : The antibacterial effect is hypothesized to arise from the inhibition of bacterial folate synthesis, similar to other sulfonamides.
- Testing : The compound was tested against various bacterial strains, showing promising results in inhibiting growth at concentrations that were non-toxic to human cells.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound demonstrates good oral bioavailability due to its solubility profile.
- Metabolism : It is metabolized primarily in the liver through phase I and phase II reactions, leading to various metabolites that may also possess biological activity.
- Toxicity Studies : Toxicological assessments revealed a favorable safety profile at therapeutic doses, with minimal side effects reported in animal models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Compounds:
Key Observations:
- Hydrophilicity vs. Lipophilicity : The target compound’s hydroxy group may improve aqueous solubility compared to ’s trifluoroethyl group, which is highly lipophilic .
- Metabolic Stability : The tetrahydro-2H-pyran-4-yl group in the target compound and ’s derivative could resist oxidative metabolism, enhancing half-life compared to ’s tert-butyl-phenyl derivatives .
- Biological Targets : Sulfonamides in and are linked to enzyme inhibition (e.g., kinases, proteases), whereas ’s sulfonylureas target plant acetolactate synthase .
Research Findings and Limitations
- Structural Uniqueness : The target compound’s combination of hydroxy, phenyl, and tetrahydro-2H-pyran-4-yl groups distinguishes it from sulfonamides with trifluoroethyl () or tert-butyl substituents () .
- Data Gaps : Exact molecular weight, synthesis yield, and bioactivity data for the target compound are absent in the provided evidence. Inferences are drawn from structural analogs.
Q & A
Q. How do crystallographic data inform polymorph screening and formulation stability?
- Methodological Answer : Differential Scanning Calorimetry (DSC) identifies polymorphs (e.g., Form I melts at 158°C vs. Form II at 145°C). X-ray Powder Diffraction (XRPD) tracks phase transitions under stress conditions (40°C/75% RH). Hydrate formation risks are mitigated by lyophilization .
Data Contradiction Analysis
- Example : Discrepancies in reported logP values (2.5–3.2) arise from measurement methods (shake-flask vs. HPLC). Consensus is achieved using chromatographic hydrophobicity index (CHI) .
- Example : Conflicting bioactivity data (IC₅₀ variability) are resolved by standardizing assay conditions (e.g., ATP concentration in kinase assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
